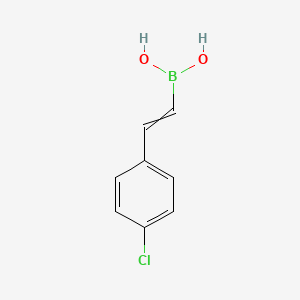
trans-2-(4-Chlorophenyl)vinylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-Chlorophenyl)vinylboronic acid: is an organoboron compound with the molecular formula C8H8BClO2 . It is a derivative of boronic acid and features a vinyl group attached to a chlorophenyl ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the reaction of with in the presence of a palladium catalyst and a base.
Hydroboration: Another method involves the hydroboration of 4-chlorostyrene with diborane followed by oxidation to yield the desired product.
Industrial Production Methods: Industrial production of trans-2-(4-Chlorophenyl)vinylboronic acid often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Chlorophenyl)vinylboronic acid can undergo oxidation to form .
Reduction: It can be reduced to form .
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often requires palladium catalysts and bases like potassium carbonate .
Major Products:
- Various substituted products depending on the electrophile used in substitution reactions .
4-Chlorophenylvinyl alcohol: (from oxidation)
4-Chlorophenylethylboronic acid: (from reduction)
Scientific Research Applications
Chemistry:
- Used in the synthesis of biaryl compounds through Suzuki-Miyaura coupling.
- Acts as a precursor for the synthesis of phthalides and biarylketones .
Biology:
- Employed in the development of bioconjugates for biological assays.
- Used in the synthesis of fluorescent probes for imaging applications .
Medicine:
- Investigated for its potential in the synthesis of pharmaceutical intermediates .
- Used in the development of drug delivery systems .
Industry:
- Utilized in the production of advanced materials such as polymers and nanomaterials .
- Acts as a key intermediate in the manufacture of agrochemicals .
Mechanism of Action
The mechanism of action of trans-2-(4-Chlorophenyl)vinylboronic acid primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid group can form boronate esters with diols, which are crucial intermediates in various chemical reactions. In Suzuki-Miyaura coupling, the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds . This reaction proceeds through the formation of a palladium complex , followed by transmetalation and reductive elimination steps .
Comparison with Similar Compounds
- trans-2-(4-Methoxyphenyl)vinylboronic acid
- trans-2-(4-Methylphenyl)vinylboronic acid
- trans-2-Phenylvinylboronic acid
- trans-2-(4-Trifluoromethylphenyl)vinylboronic acid
Uniqueness:
- The presence of a chlorine atom in trans-2-(4-Chlorophenyl)vinylboronic acid imparts unique electronic properties that can influence its reactivity and selectivity in chemical reactions.
- Compared to its methoxy, methyl, and trifluoromethyl analogs, the chlorine substituent can enhance electrophilic aromatic substitution reactions and provide distinct steric effects .
Properties
Molecular Formula |
C8H8BClO2 |
|---|---|
Molecular Weight |
182.41 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H |
InChI Key |
HWSDRAPTZRYXHN-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















